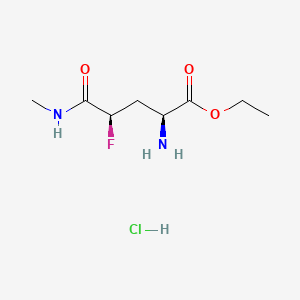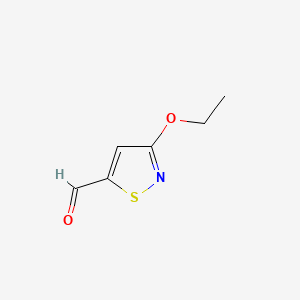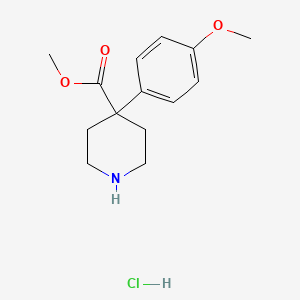![molecular formula C7H18Cl2N2 B6610718 (2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride CAS No. 135794-71-7](/img/structure/B6610718.png)
(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride, also known as 2-Chloroethyl-N,N-dimethyl-2-aminoethanamine hydrochloride, is an organic compound that has a wide range of applications in scientific research. This compound has a molecular formula of C5H13Cl2N and is a colorless liquid at room temperature. It is a derivative of the amino acid methylamine, and is a strong base with a pKa of 10.8.
科学研究应用
(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloridel)[2-(dimethylamino)ethyl]methylamine hydrochloride is widely used in scientific research. It has been used in a wide range of applications, including protein and nucleic acid research, as well as in the synthesis of drugs, such as antiepileptic drugs. It has also been used in the synthesis of a variety of other compounds, including peptides, peptidomimetics, and peptidomimetic drugs.
作用机制
(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloridel)[2-(dimethylamino)ethyl]methylamine hydrochloride is a strong base, and its mechanism of action is to deprotonate an acid to form a salt. This deprotonation is facilitated by the presence of the dimethylamino group, which acts as a proton acceptor. This deprotonation reaction is key to many of the research applications of this compound, as it allows for the formation of salts, which can then be used in further reactions.
Biochemical and Physiological Effects
(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloridel)[2-(dimethylamino)ethyl]methylamine hydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved memory, and increased cognitive function.
实验室实验的优点和局限性
(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloridel)[2-(dimethylamino)ethyl]methylamine hydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable, and can be stored for long periods of time without degradation. However, it is also a very strong base, and can therefore cause unwanted side reactions in some experiments.
未来方向
There are a number of potential future directions for the use of (2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloridel)[2-(dimethylamino)ethyl]methylamine hydrochloride. One potential application is in the development of new drugs, as its ability to inhibit the enzyme acetylcholinesterase could be exploited for the treatment of neurological disorders. Additionally, its use in the synthesis of peptides and peptidomimetics could be further explored, as these compounds could have a range of potential applications in medicine. Finally, its use in the synthesis of antiepileptic drugs could be further investigated, as these drugs are often difficult to synthesize.
合成方法
(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloridel)[2-(dimethylamino)ethyl]methylamine hydrochloride is synthesized through a multi-step process. The first step is to react 2-chloroethyl-N-methyl-2-aminoethanamine with dimethylamine in aqueous solution. This reaction is followed by the addition of hydrochloric acid to the reaction mixture, resulting in the formation of 2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride.
属性
IUPAC Name |
N'-(2-chloroethyl)-N,N,N'-trimethylethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClN2.ClH/c1-9(2)6-7-10(3)5-4-8;/h4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVDNBPHJPPIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)

![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)



![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)



